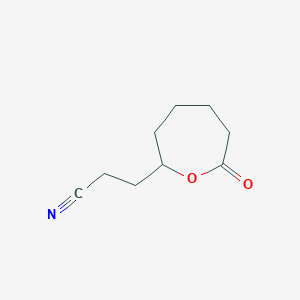
2-Oxepanepropanenitrile, 7-oxo-
概要
説明
2-Oxepanepropanenitrile, 7-oxo-: is an organic compound with the molecular formula C₉H₁₃NO₂ It is characterized by the presence of an oxepane ring, a nitrile group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanepropanenitrile, 7-oxo- typically involves the Baeyer-Villiger oxidation of a precursor ketone. The reaction conditions often include the use of a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions to avoid explosive hazards . The reaction proceeds as follows:
Starting Material: A suitable ketone precursor.
Oxidizing Agent: m-Chloroperbenzoic acid.
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Controlled to avoid overheating and potential hazards.
Industrial Production Methods
Industrial production of 2-Oxepanepropanenitrile, 7-oxo- may involve similar synthetic routes but on a larger scale. The use of biocatalytic processes is also being explored to improve safety and efficiency. For example, the use of cyclopentadecanone monooxygenase as a biocatalyst in a defined medium has been reported .
化学反応の分析
Types of Reactions
2-Oxepanepropanenitrile, 7-oxo- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles or amides.
科学的研究の応用
2-Oxepanepropanenitrile, 7-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty polymers such as Nylon-9.
作用機序
The mechanism of action of 2-Oxepanepropanenitrile, 7-oxo- involves its interaction with various molecular targets. The oxepane ring and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
類似化合物との比較
Similar Compounds
- 2-Oxepanepropanenitrile
- 7-Oxoheptanenitrile
Comparison
2-Oxepanepropanenitrile, 7-oxo- is unique due to the presence of both an oxepane ring and a nitrile group
特性
CAS番号 |
32805-32-6 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
3-(7-oxooxepan-2-yl)propanenitrile |
InChI |
InChI=1S/C9H13NO2/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8H,1-6H2 |
InChIキー |
AEYILOSZMNUFMO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)OC(C1)CCC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methylspiro[piperidine-4,9'-xanthen]-4'-ol](/img/structure/B8583716.png)

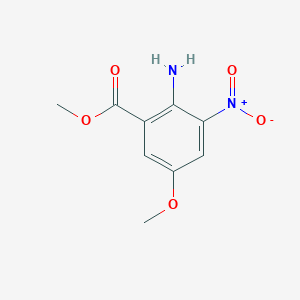
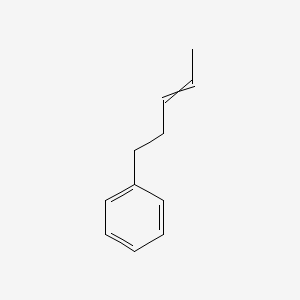
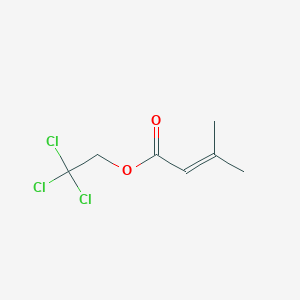
![(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B8583761.png)
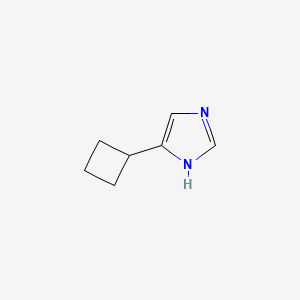

![3-[3-(Benzyloxy)propyl]-4,5-dimethoxybenzoic acid](/img/structure/B8583782.png)
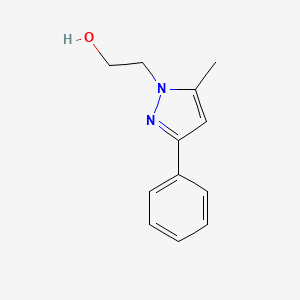

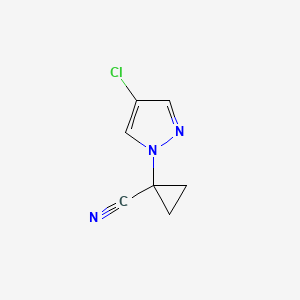
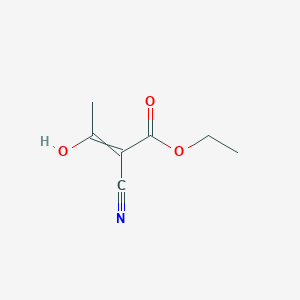
![5-Amino-2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B8583828.png)
